molecular formula C13H10 B13754995 Fluorene-9-14C

Fluorene-9-14C

Cat. No.: B13754995
M. Wt: 168.21 g/mol
InChI Key: NIHNNTQXNPWCJQ-FOQJRBATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the fluorene molecule. Fluorene itself is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring. The radiolabeling with carbon-14 makes this compound particularly useful in various scientific studies, including tracing and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fluorene-9-14C typically involves the incorporation of carbon-14 into the fluorene structure. One common method is the synthesis of 9-fluorenylmethanol, which involves the reaction of fluorene with ethyl formate under catalytic conditions to form 9-fluorenylformaldehyde, followed by reduction to 9-fluorenylmethanol

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. the general approach involves the use of carbon-14 labeled precursors in the synthesis process. The production must adhere to strict safety and regulatory guidelines due to the radioactive nature of carbon-14.

Chemical Reactions Analysis

Types of Reactions

Fluorene-9-14C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride.

    Bases: Potassium tert-butoxide for alkylation reactions.

Major Products

    Oxidation: Fluorenone.

    Reduction: Fluorene.

    Substitution: 9-monoalkylfluorene derivatives.

Scientific Research Applications

Fluorene-9-14C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fluorene-9-14C depends on its application. In metabolic studies, the radiolabeled carbon-14 allows researchers to trace the compound’s movement and transformation within biological systems. The molecular targets and pathways involved vary based on the specific biological or chemical context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorene-9-14C is unique due to its radiolabeling with carbon-14, which makes it particularly valuable for tracing and analytical studies. This radiolabeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.

Properties

Molecular Formula

C13H10

Molecular Weight

168.21 g/mol

IUPAC Name

9H-fluorene

InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i9+2

InChI Key

NIHNNTQXNPWCJQ-FOQJRBATSA-N

Isomeric SMILES

[14CH2]1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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